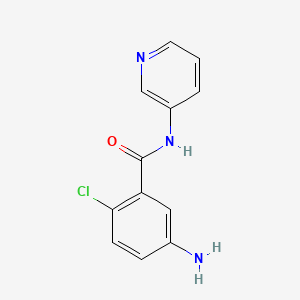

5-amino-2-chloro-N-(pyridin-3-yl)benzamide

描述

5-amino-2-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide typically involves multiple steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

5-amino-2-chloro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

5-Amino-2-chloro-N-(pyridin-3-yl)benzamide has been investigated for its potential as a therapeutic agent. It exhibits activity against various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and inflammatory conditions.

Mechanism of Action:

The compound is believed to interact with receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling related to growth and differentiation. This interaction may lead to anticancer effects by inhibiting pathways that promote tumor growth .

Anticancer Activity

Case Studies:

Research indicates that derivatives of this compound show significant anticancer activity, particularly against lung cancer cells. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Biochemical Properties:

The compound's structure allows it to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the pyridine ring contributes to its bioactivity by facilitating interactions with various biological macromolecules.

Inhibition of Kinases

Inflammatory Diseases:

this compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. This inhibition can be beneficial in treating inflammatory diseases and autoimmune disorders by modulating immune responses .

Pharmacological Studies:

In vitro studies have shown that compounds targeting IRAK kinases can reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and other autoimmune diseases .

Synthesis and Chemical Reactions

Synthetic Routes:

The synthesis of this compound typically involves reactions starting from commercially available precursors. The amidation reaction is crucial for forming the benzamide core, followed by potential modifications such as oxidation or substitution to enhance its biological properties .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Nitro derivatives |

| Reduction | Amino derivatives |

| Substitution | Various substituted benzamides |

Biological Studies

Antimicrobial Properties:

In addition to its anticancer potential, this compound has also been studied for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacteria and fungi, contributing to its profile as a versatile therapeutic agent.

Pharmacokinetics:

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for its efficacy as a drug candidate. Studies have shown it to be slightly soluble in water but well-soluble in organic solvents like methanol .

作用机制

The mechanism of action of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

相似化合物的比较

Similar Compounds

- 5-amino-2-chloro-N-(pyridin-2-yl)benzamide

- 5-amino-2-chloro-N-(pyridin-4-yl)benzamide

- 5-amino-2-chloro-N-(quinolin-3-yl)benzamide

Uniqueness

5-amino-2-chloro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

生物活性

5-amino-2-chloro-N-(pyridin-3-yl)benzamide, with the CAS number 896160-34-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a chlorine atom, along with a pyridine ring. Its molecular formula is CHClNO, and it has been synthesized for various applications in biological studies.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 µg/mL |

| Escherichia coli | 12.5 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents targeting resistant strains .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways:

- Mechanism : The compound acts by inhibiting kinases involved in cell growth and survival.

- Case Study : In vitro assays showed a reduction in cell viability in various cancer cell lines, indicating potential for further development as an anticancer drug .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes such as kinases and proteases, altering their activity and affecting downstream signaling pathways.

- Receptor Modulation : It may also act on receptors involved in inflammatory responses, suggesting anti-inflammatory properties alongside its antimicrobial effects .

Research Findings

Recent studies have highlighted various aspects of the compound's functionality:

- Antiparasitic Activity : Variants of this compound were shown to exhibit moderate antiparasitic effects, with EC values indicating effectiveness against certain protozoan parasites .

| Compound Variant | EC (µM) |

|---|---|

| This compound | 0.048 |

| Methoxy derivative | 0.010 |

These results underscore the importance of structural modifications in enhancing biological activity.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry:

- Therapeutic Agent Development : Its derivatives are being explored for potential therapeutic applications targeting specific diseases, including cancer and infectious diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-amino-2-chloro-N-(pyridin-3-yl)benzamide, and how can intermediates be characterized?

- Answer : The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:

- Step 1 : Chlorination of the benzamide precursor at the 2-position using electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Step 2 : Introduction of the pyridin-3-ylamine group via coupling reactions (e.g., Buchwald-Hartwig amination) under Pd catalysis .

- Intermediates : Validate using / NMR, HPLC (>98% purity), and mass spectrometry. For example, the pyridine intermediate in was characterized by NMR and GC-MS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use orthogonal analytical methods:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for amide C=O stretch (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.05 for C₁₂H₁₁ClN₃O) .

Q. What preliminary structure-activity relationship (SAR) insights exist for analogs of this compound?

- Answer : Substituents on the benzamide and pyridine rings significantly influence bioactivity. For example:

- Chloro substituents : Enhance metabolic stability and target binding (e.g., notes chloro groups improve antibacterial activity via enzyme inhibition) .

- Pyridine positioning : The 3-pyridinyl group in showed improved solubility compared to 2- or 4-substituted analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Answer : Employ factorial design to identify critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example:

- Variables : Test Pd catalyst (X₁: 0.5–2 mol%), ligand (X₂: BINAP vs. XPhos), and base (X₃: K₂CO₃ vs. Cs₂CO₃).

- Outcome : Use ANOVA to determine interactions; highlights the utility of factorial design in process optimization .

- Scale-up : Transition from batch to flow chemistry (as in ’s industrial methods) to enhance reproducibility .

Q. How should contradictory biochemical data (e.g., conflicting IC₅₀ values across assays) be resolved?

- Answer :

- Replicate assays : Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (e.g., pH 7.4 in ) .

- Orthogonal assays : Combine enzymatic inhibition studies with cellular thermal shift assays (CETSA) to confirm target engagement.

- Data normalization : Use internal controls (e.g., β-actin for Western blots) to mitigate variability .

Q. What computational strategies are effective for predicting the binding mode of this compound to novel targets?

- Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of bacterial enzymes (e.g., acps-pptase in ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with catalytic residues).

- QSAR : Develop models using descriptors like ClogP and polar surface area (PSA) to correlate with bioactivity data from and .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .

- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) on the benzamide core, as seen in ’s analogs .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via dynamic light scattering (DLS) .

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Safety : Follow protocols in (S22/S24/25) for handling chlorinated intermediates .

- Ethics : Adhere to APA standards ( ) for reporting experimental details and statistical analyses .

属性

IUPAC Name |

5-amino-2-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVLVQGJLCCQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。